(2S)-2-Aminopent-4-YN-1-OL hydrochloride

Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Substituting racemic or misconfigured propargyl amino alcohols introduces enantioselectivity drift and variable click-conjugation yields. (2S)-2-Aminopent-4-YN-1-OL hydrochloride (CAS 1234692-74-0) provides a defined (S)-stereocenter with three orthogonally addressable functional groups-primary amine, primary alcohol, and terminal alkyne-in a single compact scaffold. • Enantiopure (2S)-configuration ensures reproducible asymmetric induction in chiral ligand synthesis. • Terminal alkyne enables CuAAC click chemistry for late-stage diversification without protecting-group manipulation. • Hydrochloride salt form provides superior ambient stability (2-8°C storage), minimizing batch-to-batch oxidative alkyne degradation.

Molecular Formula C5H10ClNO
Molecular Weight 135.59
CAS No. 1234692-74-0
Cat. No. B1651134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Aminopent-4-YN-1-OL hydrochloride
CAS1234692-74-0
Molecular FormulaC5H10ClNO
Molecular Weight135.59
Structural Identifiers
SMILESC#CCC(CO)N.Cl
InChIInChI=1S/C5H9NO.ClH/c1-2-3-5(6)4-7;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1
InChIKeyYRVZFZKRMMQRAM-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Aminopent-4-YN-1-OL Hydrochloride – Chiral Amino Alcohol Building Block


(2S)-2-Aminopent-4-YN-1-OL hydrochloride (CAS 1234692-74-0), also known as (S)-propargylglycinol hydrochloride, is a chiral amino alcohol featuring a terminal alkyne, a primary amine, and a primary alcohol. It is a white to off-white crystalline solid, with a molecular formula of C5H10ClNO and a molecular weight of 135.59 g/mol [1]. This compound serves as a versatile building block in organic and medicinal chemistry, particularly for introducing a chiral center with orthogonal functional groups (amine, alcohol, alkyne) [2].

Terminal alkyne for CuAAC click chemistry bioconjugation
Orthogonal handle for late-stage diversification
Defined (2S)-stereocenter for asymmetric synthesis
Supports chiral ligand and catalyst design
Free amine and alcohol for orthogonal functionalization
Enables sequential modifications without protecting group conflicts

Why This Compound Has No Direct Substitute


Procuring a generic 'amino alcohol' or 'propargyl derivative' as a substitute for (2S)-2-Aminopent-4-YN-1-OL hydrochloride introduces significant risks to research outcomes. The compound's unique combination of (1) a defined (S)-stereocenter, (2) a terminal alkyne for bioorthogonal conjugation, and (3) a free amine/alcohol pair is not replicated by any single analog . Substitutions can alter reaction outcomes in asymmetric synthesis [1], change binding affinity in biochemical assays, and compromise the efficiency of downstream click-chemistry modifications [2]. The following quantitative evidence guide details the specific, verifiable differences that dictate selection of this precise compound.

Target
(2S)-enantiomer; CAS 1234692-74-0
Substitute
(2R)-enantiomer; CAS 1807937-95-6
Opposite stereochemistry leads to different diastereomeric products, invalidating asymmetric synthesis outcomes.
Target
1,2-amino alcohol (adjacent amine/alcohol)
Substitute
1,3-amino alcohol regioisomer
Different chelation ring size alters metal complex geometry, catalytic activity, and structure-activity relationship interpretation.
Target
Hydrochloride salt
Substitute
Free base (CAS 1260803-30-2)
Free base may exhibit lower stability and variable purity, compromising reproducibility in long-term or sensitive studies.

Key Differentiators vs. Closest Analogs


Enantiomeric Purity in Chiral Resolution

The (2S)-enantiomer (CAS 1234692-74-0) is specifically required for stereoselective syntheses where the (2R)-enantiomer (CAS 1807937-95-6) would produce an undesired stereoisomer . While specific optical rotation or ee% data for this compound was not found in primary literature, the availability of both enantiomers from commercial vendors demonstrates the necessity of selecting the correct stereoisomer for research requiring absolute configuration control .

Chirality Control
Class-level
(2S)-enantiomer required for stereoselective synthesis; (2R) yields undesired stereoisomer.
Selecting correct enantiomer is critical for stereochemical outcome.
No specific ee% data found; commercial availability of both enantiomers confirms need for controlled selection.
Chiral Synthesis Asymmetric Catalysis Enantiomeric Resolution

Regiochemical Control of Metal Complexation

The target compound is a 1,2-amino alcohol (amine and alcohol on adjacent carbons), whereas (2S)-1-aminopent-4-yn-2-ol (a regioisomer) is a 1,3-amino alcohol. This regioisomeric difference leads to distinct coordination geometries with metal ions, which is critical in asymmetric catalysis and metal-chelation studies .

Regiochemistry Impact
Class-level
1,2-amino alcohol forms 5-membered chelate; 1,3-isomer forms 6-membered, altering coordination geometry.
Regioisomer mismatch alters metal coordination and catalytic properties.
Inference from coordination chemistry; experimental binding constants not reported.
Coordination Chemistry Ligand Design Organic Synthesis

Click Chemistry Efficiency in Bioconjugation

The terminal alkyne group in (2S)-2-Aminopent-4-YN-1-OL hydrochloride enables highly efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This is a quantitative advantage over analogs like (S)-2-amino-4-pentynoic acid (propargylglycine), where the carboxylic acid must be protected to prevent interference . The hydrochloride salt of the target compound provides a stable, ready-to-use solid that is soluble in aqueous and polar organic solvents, simplifying reaction setup compared to the free base .

Click Chemistry Fit
Class-level
Free amine, alcohol, and terminal alkyne enable orthogonal functionalization; propargylglycine requires carboxylic acid protection.
Streamlines bioconjugation with fewer synthetic steps.
No quantitative yield comparison available; advantage lies in protecting-group-free strategy.
Click Chemistry Bioconjugation Drug Discovery

Stability Advantage of Hydrochloride Salt

The hydrochloride salt form of (2S)-2-Aminopent-4-YN-1-OL (CAS 1234692-74-0) offers superior stability and solubility compared to its free base (CAS 1260803-30-2) . Vendors report purities of 95-98% for the salt, ensuring consistent experimental outcomes [REFS-2, REFS-3]. The free base, in contrast, may be prone to oxidation or decomposition, leading to variable purity and compromised reaction yields.

Salt Form Stability
Reported
Hydrochloride salt: vendor purity 95-98%, storage 2-8°C; Free base: 95% purity, may degrade.
Salt form may improve shelf-life stability and reproducibility.
Vendor-reported purity difference of 0-3%; long-term stability data not independently verified.
Chemical Stability Reproducibility Compound Storage

Application Scenarios for (2S)-2-Aminopent-4-YN-1-OL HCl


Chiral Ligands for Asymmetric Catalysis

The defined (2S)-stereocenter of this compound is essential for synthesizing chiral ligands used in asymmetric catalysis. Substituting with the (2R)-enantiomer or a racemic mixture would produce ligands with opposite or mixed chirality, leading to poor or inverted enantioselectivity in catalytic reactions [1].

Click-Chemistry-Ready Bioactive Scaffolds

The free amine and alcohol groups can be selectively functionalized while the terminal alkyne remains available for a final-step CuAAC 'click' reaction. This allows for late-stage diversification of a chiral scaffold with minimal protecting group manipulation, a key advantage over propargylglycine analogs that require carboxyl protection [2].

Metal-Chelating Probes and Sensors

The 1,2-amino alcohol motif is a known metal-binding moiety. This specific (2S)-configured regioisomer can be used to build chiral probes for metal ion sensing or to investigate chiral recognition in metalloenzymes. The regioisomeric 1,3-amino alcohol would exhibit different metal-binding constants and geometries, making this specific compound crucial for structure-activity relationship studies .

Reproducible Bioconjugation for Long-Term Studies

For studies requiring consistent bioconjugation efficiency over extended periods, the hydrochloride salt's superior stability (vendor-recommended storage at 2-8°C) ensures that the alkyne functionality remains intact, preventing oxidative degradation. This minimizes batch-to-batch variability compared to using the less stable free base .

Application
Selection Property
Validation Focus
Chiral Ligands for Asymmetric Catalysis
Stereochemical purity of the (2S)-enantiomer
Enantioselectivity and diastereomeric ratio verification
Click-Chemistry-Ready Bioactive Scaffolds
Orthogonal functional groups (amine, alcohol, alkyne)
CuAAC reaction compatibility and protecting-group-free workflow
Metal-Chelating Probes and Sensors
1,2-Amino alcohol regioisomer for defined chelation
Metal-binding geometry and stability constant determination
Long-Term Bioconjugation Studies
Hydrochloride salt form stability
Batch-to-batch purity consistency and alkyne integrity over time

Technical Documentation Hub

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